

# "characterization of 6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine"

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## Compound of Interest

Compound Name:	6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine
CAS No.:	1075-39-4
Cat. No.:	B089726

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An In-Depth Technical Guide to **6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine**

## Introduction

**6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine** is a substituted pyrimidine that serves as a versatile building block in synthetic organic chemistry. Its structural features, particularly the reactive chlorine atom at the 6-position and the amino groups, make it a valuable intermediate for the synthesis of a wide range of more complex molecules. This guide provides a comprehensive overview of its characterization, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development and chemical synthesis.

The pyrimidine core is a fundamental scaffold in medicinal chemistry, being a key component of nucleic acids and numerous therapeutic agents.[1] The strategic placement of a chloro group and dimethylamino group on this scaffold allows for selective functionalization, enabling the creation of diverse molecular libraries for screening and drug discovery programs.

## Physicochemical and Structural Properties

The fundamental properties of **6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine** are summarized below. These characteristics are crucial for its handling, storage, and application in chemical reactions.

Property	Value	Source(s)
CAS Number	1075-39-4	[2][3]
Molecular Formula	C <sub>6</sub> H <sub>9</sub> ClN <sub>4</sub>	[4][5]
Molecular Weight	172.62 g/mol	[5]
Appearance	White to off-white crystalline powder	[6]
Boiling Point	339.7°C at 760 mmHg	[2]
Flash Point	159.2°C	[2]
Solubility	Soluble in water, ethanol, and methanol.[6]	[6]

## Molecular Structure

The structure of **6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine** features a pyrimidine ring substituted with a chlorine atom at the C6 position, a primary amino group at the C4 position, and a dimethylamino group at the C2 position.

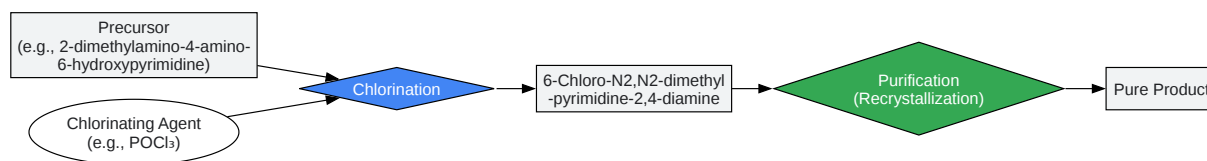
Caption: 2D structure of **6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine**.

## Synthesis and Purification

The synthesis of substituted chloropyrimidines often involves the chlorination of a corresponding hydroxypyrimidine precursor. For the parent compound, 2,4-diamino-6-chloropyrimidine, a common method is the reaction of 2,4-diamino-6-hydroxypyrimidine with phosphorus oxychloride (POCl<sub>3</sub>).[7][8]

A plausible synthetic pathway for **6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine** would involve a similar chlorination step on the appropriate N,N-dimethylated precursor.

## Illustrative Synthetic Workflow



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Caption: General workflow for the synthesis of the target compound.

## Experimental Protocol: Synthesis of the Parent Compound (2,4-Diamino-6-chloropyrimidine)

This protocol, adapted from literature for the synthesis of the parent compound, illustrates the key chlorination step.<sup>[8]</sup>

- **Reaction Setup:** To phosphorus oxychloride ( $\text{POCl}_3$ , 9 mL), add 2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol).
- **Heating:** Stir the mixture at  $97^\circ\text{C}$  for 17 hours.
- **Quenching:** Carefully and slowly add the reaction solution to ice water.
- **Hydrolysis:** Stir the aqueous solution at  $90^\circ\text{C}$  for 1 hour to hydrolyze any remaining  $\text{POCl}_3$ .
- **Neutralization:** Adjust the pH of the solution to 8 using a sodium hydroxide ( $\text{NaOH}$ ) solution.
- **Extraction:** Extract the product from the aqueous solution using ethyl acetate (3 x 150 mL).
- **Drying and Concentration:** Combine the organic layers, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure to yield the solid product.

Purification: The crude product can be purified by recrystallization from boiling water or acetone to obtain needles.[8]

## Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show a singlet for the pyrimidine ring proton, a singlet for the primary amine protons, and a singlet for the N-methyl protons.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will display distinct signals for the four unique carbons of the pyrimidine ring and a signal for the methyl carbons. In related compounds, the pyrimidine carbons resonate in the range of  $\delta = 160\text{-}170$  ppm for carbons attached to nitrogen and chlorine, and around  $\delta = 120$  ppm for C5.[9][10]
- IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands. Key expected peaks include N-H stretching vibrations for the primary amine, C=N and C=C stretching vibrations from the pyrimidine ring, and a C-Cl stretching band. For related chloropyrimidines, ring stretching modes are typically observed in the  $1400\text{-}1600\text{ cm}^{-1}$  region.[11]
- Mass Spectrometry: The mass spectrum should show a molecular ion peak ( $\text{M}^+$ ) and an  $(\text{M}+2)^+$  peak with an approximate 3:1 ratio, which is characteristic of the isotopic abundance of  $^{35}\text{Cl}$  and  $^{37}\text{Cl}$ .

## Chemical Reactivity and Applications

The chemical reactivity of **6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine** is dominated by the chloro substituent at the C6 position, which is susceptible to nucleophilic aromatic substitution.

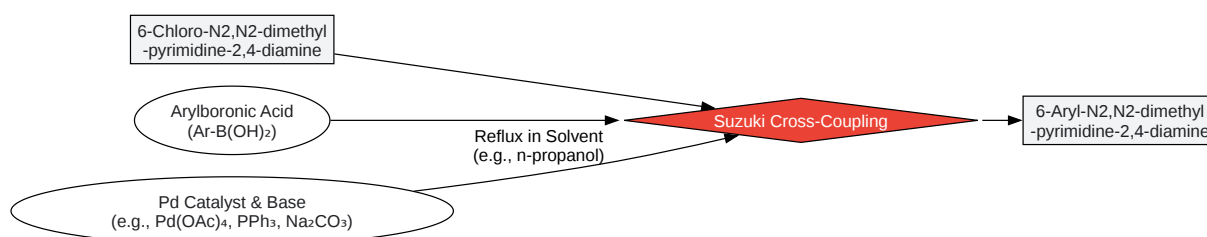
## Nucleophilic Substitution

The chlorine atom can be readily displaced by various nucleophiles, including amines, thiols, and alkoxides. This reactivity is a cornerstone for synthesizing a diverse array of substituted pyrimidine derivatives.[1][12]

## Palladium-Catalyzed Cross-Coupling Reactions

A significant application of this compound is its use as a substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the formation of C-C bonds by coupling the pyrimidine core with various arylboronic acids, providing a powerful route to novel 6-aryl-substituted pyrimidines.[12][13] These derivatives are of great interest in medicinal chemistry due to their potential biological activities.

### Suzuki Coupling Workflow



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Caption: Suzuki cross-coupling reaction of the title compound.

## Safety and Handling

Based on safety data for the parent compound, 2,4-diamino-6-chloropyrimidine, appropriate safety precautions should be taken when handling the N,N-dimethylated derivative.

- Hazard Identification: The compound is considered hazardous. It may be harmful if swallowed and can cause skin and eye irritation.[14]
- First-Aid Measures:
  - Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[2]

- Skin Contact: Wash off with soap and plenty of water.
- Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
- Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
- Handling and Storage:
  - Handling: Wear personal protective equipment (gloves, lab coat, safety glasses). Ensure adequate ventilation. Avoid formation of dust and aerosols.[14]
  - Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents and strong acids.[14]
- Disposal: Dispose of this material as hazardous waste. It should be handled by a licensed chemical destruction plant or by controlled incineration. Do not discharge into sewer systems.[2]

## Conclusion

**6-Chloro-N<sup>2</sup>,N<sup>2</sup>-dimethylpyrimidine-2,4-diamine** is a key chemical intermediate with significant potential in synthetic and medicinal chemistry. Its well-defined physicochemical properties, established synthetic routes, and versatile reactivity, particularly in nucleophilic substitution and palladium-catalyzed cross-coupling reactions, make it an invaluable tool for the development of novel compounds with potential therapeutic applications. Proper characterization and adherence to safety protocols are paramount when working with this compound.

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